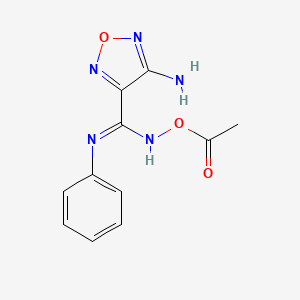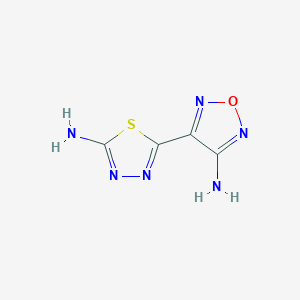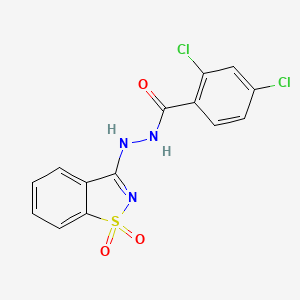![molecular formula C22H20N2O3 B11107961 N-{4-[(3-methoxyphenyl)carbamoyl]phenyl}-3-methylbenzamide](/img/structure/B11107961.png)
N-{4-[(3-methoxyphenyl)carbamoyl]phenyl}-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3-METHOXYANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a methoxyaniline group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-METHOXYANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE typically involves the reaction of 3-methoxyaniline with 4-isocyanatobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to isolate the compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-{4-[(3-METHOXYANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-METHOXYANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Formation of N-{4-[(3-HYDROXYANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE.
Reduction: Formation of N-{4-[(3-METHOXYANILINO)CARBINOL]PHENYL}-3-METHYLBENZAMIDE.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-{4-[(3-METHOXYANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(3-METHOXYANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
N-{4-[(3-METHOXYANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE can be compared with other similar compounds, such as:
N-{4-[(4-METHOXYANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE: Differing by the position of the methoxy group.
N-{4-[(3-CHLOROANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE: Differing by the substitution of a chlorine atom for the methoxy group.
Properties
Molecular Formula |
C22H20N2O3 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[4-[(3-methoxyphenyl)carbamoyl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C22H20N2O3/c1-15-5-3-6-17(13-15)22(26)23-18-11-9-16(10-12-18)21(25)24-19-7-4-8-20(14-19)27-2/h3-14H,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
WEHVCQOZAFPSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11107899.png)
![N'-[(E)-(1H-Indol-3-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11107900.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B11107906.png)
![2-(2-hydroxyethyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11107914.png)
![{ethyl 3-(amino-kappaN)-4,4,4-trifluoro-2-[1-(oxo-kappaO)ethyl]but-2-enoatato}(diphenyl)boron](/img/structure/B11107915.png)

![2-(1,3-benzothiazol-2-yl)-5-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenol](/img/structure/B11107939.png)

![(4Z)-N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B11107954.png)
![3-amino-N-(4-iodo-2-methylphenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11107957.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-methylphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11107958.png)
![(2E)-1-(4-bromophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B11107964.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile](/img/structure/B11107970.png)

